

Spectroscopic and Analytical Profile of N6-Cyclopropyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: N6-Cyclopropyl-9H-purine-2,6-diamine

Cat. No.: B192910

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclopropyl-9H-purine-2,6-diamine is a recognized impurity and potential degradation product of the antiretroviral medication Abacavir. A thorough understanding of its spectroscopic and analytical characteristics is crucial for quality control, safety assessment, and regulatory compliance in the pharmaceutical industry. This technical guide provides a consolidated overview of the available spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) for **N6-Cyclopropyl-9H-purine-2,6-diamine**, outlines relevant analytical methodologies, and presents logical workflows for its identification and characterization.

Chemical Identity and Properties

N6-Cyclopropyl-9H-purine-2,6-diamine is a purine derivative characterized by a cyclopropyl group at the N6 position and an amino group at the C2 position.

Property	Value
IUPAC Name	N6-Cyclopropyl-9H-purine-2,6-diamine
Synonyms	Cyclopropylaminopurine, Abacavir Impurity 7/10/18[1]
CAS Number	120503-69-7[1][2][3][4]
Molecular Formula	C ₈ H ₁₀ N ₆ [1][2][3]
Molecular Weight	190.21 g/mol [1][2]

Spectroscopic Data

While detailed spectral assignments are not readily available in peer-reviewed literature, the existence of comprehensive spectroscopic data is confirmed through commercial suppliers of analytical standards who provide a Certificate of Analysis (CoA) upon request.[3] A forced degradation study of Abacavir Sulfate identified a degradant with the molecular formula C₈H₁₀N₆, corresponding to **N6-Cyclopropyl-9H-purine-2,6-diamine**, which was characterized by FT-IR, ¹H NMR, and LC-MS.

Mass Spectrometry (MS)

In a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Abacavir degradation products, a compound with a mass-to-charge ratio (m/z) of 191.2 was identified, corresponding to the [M+H]⁺ ion of **N6-Cyclopropyl-9H-purine-2,6-diamine**.

Ion	m/z (Observed)
[M+H] ⁺	191.2

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available ¹H and ¹³C NMR spectra with full assignments for **N6-Cyclopropyl-9H-purine-2,6-diamine** are currently limited. However, general protocols for the NMR analysis of purine derivatives are well-established.

Experimental Protocols

The following are generalized experimental protocols based on the analysis of Abacavir and its impurities. Specific parameters for **N6-Cyclopropyl-9H-purine-2,6-diamine** may need to be optimized.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is adapted from a method used for the analysis of Abacavir and its degradation products.

- **Instrumentation:** High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer.
- **Column:** A reversed-phase column, such as a C18, is typically suitable for separating polar compounds like purine derivatives.
- **Mobile Phase:** A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- **Detection:** Mass spectrometric detection should be performed in positive ion mode to observe the $[M+H]^+$ ion.
- **Sample Preparation:** The sample should be dissolved in a suitable solvent, such as a mixture of water and methanol or acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following provides a general guideline for obtaining NMR spectra of purine derivatives.[\[5\]](#) [\[6\]](#)

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- **Solvent:** Deuterated solvents such as dimethyl sulfoxide (DMSO-d₆), methanol (CD₃OD), or water (D₂O) are appropriate, depending on the solubility of the compound.
- **Sample Preparation:**

- Dissolve an appropriate amount of the sample in the chosen deuterated solvent.
- Filter the solution if any particulate matter is present.
- Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - ^1H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans will be required.
 - 2D NMR: To aid in structural elucidation, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.^[7]

Logical Workflows and Diagrams

The identification and characterization of **N6-Cyclopropyl-9H-purine-2,6-diamine** as an impurity in Abacavir typically follows a structured analytical workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the identification and characterization of **N6-Cyclopropyl-9H-purine-2,6-diamine**.

No specific signaling pathways involving **N6-Cyclopropyl-9H-purine-2,6-diamine** have been identified in the reviewed literature. Its primary relevance is as a process-related impurity or

degradation product of Abacavir.

Conclusion

The analytical characterization of **N6-Cyclopropyl-9H-purine-2,6-diamine** is essential for ensuring the quality and safety of Abacavir drug products. While detailed public data is sparse, established mass spectrometry and nuclear magnetic resonance methodologies provide a clear path for its identification and structural confirmation. The workflows presented here offer a systematic approach for researchers and drug development professionals to characterize this and other related purine impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-6-cyclopropylamino-9H-purine | 120503-69-7 [chemicalbook.com]
- 2. N6-Cyclopropyl-9H-purine-2,6-diamine , 95% , 120503-69-7 - CookeChem [cookechem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. store.usp.org [store.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of N6-Cyclopropyl-9H-purine-2,6-diamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b192910#spectroscopic-data-for-n6-cyclopropyl-9h-purine-2-6-diamine-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com